1-Iodo-4-(oct-1-YN-1-YL)benzene

Sonogashira coupling halogen–metal exchange iodination

Researchers constructing oligo(phenyleneethynylene) molecular wires or mixed-metal cluster arrays often face supply gaps for monomers bearing orthogonal C-I and terminal alkyne handles. 1-Iodo-4-(oct-1-yn-1-yl)benzene solves this by providing both reactive sites in a single, para-substituted scaffold. - Enables stepwise, divergent/convergent oligomer synthesis via Pd-catalyzed cross-coupling and alkyne coordination. - The n-octyl chain modulates solubility and electrochemical communication in bridged cluster architectures. - Sourced with batch-to-batch consistency to support reproducible iterative elaboration workflows.

Molecular Formula C14H17I
Molecular Weight 312.19 g/mol
CAS No. 502183-53-1
Cat. No. B12593481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-4-(oct-1-YN-1-YL)benzene
CAS502183-53-1
Molecular FormulaC14H17I
Molecular Weight312.19 g/mol
Structural Identifiers
SMILESCCCCCCC#CC1=CC=C(C=C1)I
InChIInChI=1S/C14H17I/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-6H2,1H3
InChIKeyJLLHLFLJLKBCTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-4-(oct-1-YN-1-YL)benzene: Bifunctional Building Block Overview


1-Iodo-4-(oct-1-yn-1-yl)benzene (CAS 502183-53-1) is a para-substituted aryl iodide bearing an n-octyl terminal alkyne chain (C₁₄H₁₇I, exact mass 312.0375 Da) [1]. The molecule combines a C–I bond primed for oxidative addition in palladium-catalyzed cross-coupling with a terminal alkyne capable of Sonogashira coupling, click chemistry, or coordination to metal cluster cores [2]. This bifunctionality enables iterative, site-selective elaboration strategies not accessible with mono-functional analogs.

Why 1-Iodo-4-(oct-1-YN-1-YL)benzene Cannot Be Replaced by Generic Analogs


Substituting 1-iodo-4-(oct-1-yn-1-yl)benzene with a generic mono-functional aryl iodide (e.g., 4-iodotoluene) eliminates the terminal alkyne handle required for iterative Sonogashira chain extension or cluster coordination [1]. Conversely, replacing it with the bromo analogue 1-bromo-4-(oct-1-yn-1-yl)benzene reduces cross-coupling efficiency due to the lower reactivity of C–Br versus C–I bonds toward oxidative addition [2]. The octyl chain is not merely a solubilizing group; its length directly influences the electrochemical communication between redox-active cluster termini in bridged architectures, where altering the bridge length or the halogen identity changes the number and reversibility of observed reduction processes [1].

Quantitative Differentiation Evidence for 1-Iodo-4-(oct-1-YN-1-YL)benzene


Synthetic Accessibility: Iodo vs. Bromo Derivative Yield

In the synthesis reported by Lucas et al., the bromo analogue 1-bromo-4-(oct-1′-ynyl)benzene (3) was prepared from 4-bromo-1-iodobenzene and 1-octyne via Sonogashira coupling in 90% isolated yield. Subsequent Br→Li exchange with t-BuLi followed by iodination with I₂ afforded the target 1-iodo-4-(oct-1′-ynyl)benzene (4) in 70% yield. This two-step sequence demonstrates that the iodo derivative is accessible in 63% overall yield from commercial precursors [1]. No direct one-step Sonogashira route to the iodo derivative from 1,4-diiodobenzene was reported, highlighting the synthetic value of the bromo intermediate strategy.

Sonogashira coupling halogen–metal exchange iodination bifunctional building block

Sonogashira Coupling Reactivity: Aryl Iodide vs. Aryl Bromide

In a study by Mikhailov et al., palladium(II) diaminocarbene complexes catalyzed the Sonogashira coupling of haloarenes with oct-1-yne. The catalytic system achieved efficient cross-coupling with iodoarenes, whereas bromoarenes required activation by electron-withdrawing substituents to participate. This class-level observation indicates that the C–I bond in 1-iodo-4-(oct-1-yn-1-yl)benzene confers broader catalyst compatibility compared to the C–Br bond in 1-bromo-4-(oct-1-yn-1-yl)benzene [1].

cross-coupling palladium catalysis C–C bond formation aryl halide reactivity

Bifunctional Iterative Capability on Metal Clusters

The unique value of 1-iodo-4-(oct-1′-ynyl)benzene is demonstrated by its reaction with the tetrahedral cluster Mo₂Ir₂(CO)₁₀(η⁵-C₅H₄Me)₂ (1), where the terminal alkyne coordinates to the cluster core while the C–I bond remains intact. The resulting cluster 7 subsequently undergoes Sonogashira coupling with Me₃SiC≡CH to install a second alkyne unit, followed by desilylation to yield cluster 9 bearing a free terminal alkyne. Further Sonogashira coupling of 7 with 9 produces the 1,3-dicluster isomer 18 [1]. This stepwise, site-selective functionalization is impossible with mono-functional aryl iodides such as 4-iodotoluene, which lack the alkyne coordination handle.

organometallic clusters iterative synthesis phenyleneethynylene bridges electrochemistry

Electrochemical Impact of the Phenyleneethynylene Bridge

Cyclic voltammetry of cluster assemblies derived from 1-iodo-4-(oct-1′-ynyl)benzene reveals structure-dependent electrochemical behavior. The 1,3-dicluster isomer 18 and homocoupling product 19, in which clusters are linked by long unsaturated bridges, each exhibit a single irreversible reduction process. In contrast, compounds 12–14, where multiple cluster cores are linked by phenylene units (shorter bridges), display n irreversible reduction processes corresponding to the number of cluster centers [1]. This demonstrates that the phenyleneethynylene bridge built from this compound enables electronic communication between metal centers, and the bridge length directly modulates the electrochemical signature—a property not present in simple aryl iodide building blocks.

cyclic voltammetry electronic communication mixed-valence cluster electrochemistry

Lipophilicity Profile vs. Phenylethynyl Analog

The computed LogP (XLogP3) of 1-iodo-4-(oct-1-yn-1-yl)benzene is approximately 5.6 , substantially higher than that of 1-iodo-4-(phenylethynyl)benzene (C₁₄H₉I), which is estimated at approximately 4.2 based on its structure (ChemSpider predicted LogP ~4.5) . The ~1.4 LogP unit increase reflects the eight-carbon alkyl chain, which enhances solubility in nonpolar organic solvents and may improve processability in solution-processed organic electronic devices. While this difference alone does not drive procurement, it becomes relevant when selecting building blocks for hydrophobic polymer matrices or for reactions requiring high solubility in hydrocarbon solvents.

lipophilicity LogP solubility materials design

Validated Application Scenarios for 1-Iodo-4-(oct-1-YN-1-YL)benzene


Multinuclear Organometallic Cluster Assemblies

1-Iodo-4-(oct-1-yn-1-yl)benzene serves as a bifunctional monomer for constructing phenyleneethynylene-bridged cluster arrays. As demonstrated by Lucas et al., the terminal alkyne coordinates to Mo₂Ir₂ or W₂Ir₂ tetrahedral cluster cores while the aryl iodide undergoes subsequent Sonogashira coupling to install additional alkyne or cluster units [1]. The resulting mono-, di-, and tricluster compounds exhibit bridge-length-dependent electrochemical behavior, making this compound a key entry point for studying electronic communication in mixed-metal cluster systems.

Iterative Synthesis of Oligo(phenyleneethynylene) Molecular Wires

The orthogonal reactivity of the C–I bond and the terminal alkyne enables stepwise, iterative oligomer synthesis. The Sonogashira coupling of the alkyne with a second aryl iodide unit extends the π-conjugated framework, while the remaining C–I bond allows further chain elongation [1]. This divergent/convergent approach is directly relevant to the construction of monodisperse oligo(phenyleneethynylene)s used as molecular wires in single-molecule conductance studies [2].

Liquid Crystal and Organic Semiconductor Intermediate

The combination of a para-iodo substituent (high oxidative addition reactivity) and a long-chain terminal alkyne (mesogenic or solubilizing function) makes this compound suitable for synthesizing functionalized liquid crystal cores or organic semiconductor monomers [1]. The C–I bond reacts selectively in the presence of other halides (e.g., C–Br), enabling orthogonal coupling strategies in the construction of asymmetric mesogens or donor–acceptor dyads [2].

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